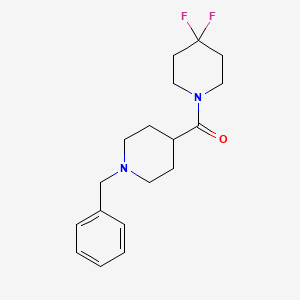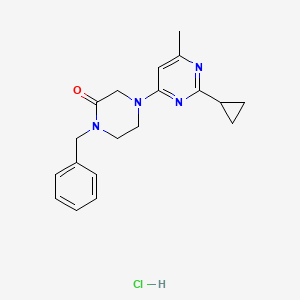![molecular formula C16H21N5O3 B12263494 4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12263494.png)
4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The structure of this compound includes a pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic system, and two morpholine groups. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common method involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . Cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate are used to synthesize new derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes and signaling pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methylpyrazolo[1,5-a]pyrazine-4-carboxylates: These compounds are synthesized by palladium-catalyzed carbonylation and have similar structural features.
Pyrazolo[1,5-a]pyrimidines: These compounds are known for their tunable photophysical properties and are used in optical applications.
Imidazo[1,2-a]pyrazine-8-carboxylates: These compounds are used as substrates for the preparation of biologically active substances.
Uniqueness
4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine is unique due to its dual morpholine groups and the specific arrangement of its heterocyclic rings. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H21N5O3 |
|---|---|
Molecular Weight |
331.37 g/mol |
IUPAC Name |
[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H21N5O3/c1-12-10-13-15(17-2-3-21(13)18-12)20-6-9-24-14(11-20)16(22)19-4-7-23-8-5-19/h2-3,10,14H,4-9,11H2,1H3 |
InChI Key |
SJWFVCGOCLWEPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCOC(C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-3-[2-(5-methyl-1H-imidazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B12263425.png)
![4-chloro-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12263435.png)
![4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12263438.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]furan-3-carboxamide](/img/structure/B12263445.png)
![5-chloro-N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12263454.png)
![3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-(3-methoxyphenyl)urea](/img/structure/B12263456.png)
![6-Chloro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinoline](/img/structure/B12263461.png)


![4-bromo-1-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12263474.png)
![[1-(6-Chloroquinoxalin-2-yl)piperidin-4-yl]methanol](/img/structure/B12263479.png)
![4-[6-Methyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12263480.png)

![N-methyl-N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12263497.png)
